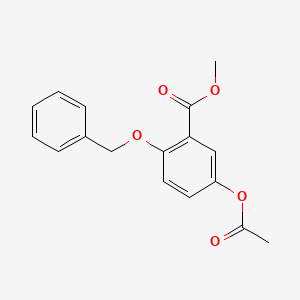![molecular formula C12H10N2O3 B14365136 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione CAS No. 90441-02-4](/img/structure/B14365136.png)
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a fused benzene and quinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione typically involves the condensation of 1,2-diaminobenzene with appropriate carbonyl compounds. One common method includes the reaction of 1,2-diaminobenzene with 2,3-diketones under acidic conditions to form the quinoxaline ring system. The reaction is usually carried out in solvents such as ethanol or acetic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different functional groups attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Nitro-2,3-dioxo-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide
- 2,3-Dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline
Uniqueness
Compared to similar compounds, 6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, for example, can participate in hydrogen bonding, influencing its reactivity and interactions with biological targets .
Eigenschaften
CAS-Nummer |
90441-02-4 |
|---|---|
Molekularformel |
C12H10N2O3 |
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2,3-dihydrobenzo[f]quinoxaline-6,7,10-triol |
InChI |
InChI=1S/C12H10N2O3/c15-7-1-2-8(16)11-10(7)9(17)5-6-12(11)14-4-3-13-6/h1-2,5,15-17H,3-4H2 |
InChI-Schlüssel |
IUEBTDMNRHMOLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C(=N1)C=C(C3=C(C=CC(=C32)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


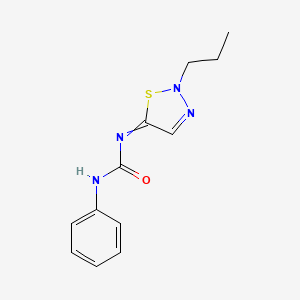
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)

![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
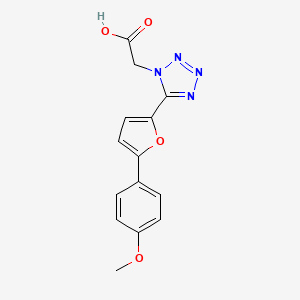
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)
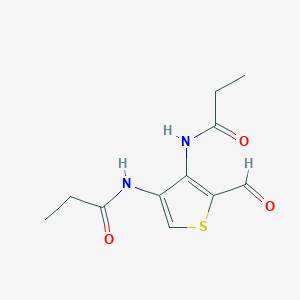
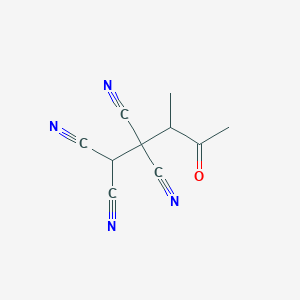
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)

